molecular formula C9H14O2 B12954888 1-Methyl cyclopentyl acrylate

1-Methyl cyclopentyl acrylate

Cat. No.: B12954888
M. Wt: 154.21 g/mol
InChI Key: RRIICLUYXPMEBM-UHFFFAOYSA-N
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Description

1-Methyl cyclopentyl acrylate is an organic compound that belongs to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by the presence of a cyclopentane ring substituted with a methyl group and an acrylate functional group. Acrylates are known for their high reactivity due to the presence of the α,β-unsaturated carboxyl structure, making them valuable in various industrial applications.

Preparation Methods

The synthesis of 1-Methyl cyclopentyl acrylate typically involves a multi-step process. One common method starts with the reaction of a Grignard reagent with cyclopentanone to produce 1-methyl cyclopentanol. This intermediate is then reacted with acryloyl chloride to yield this compound . This method is optimized to overcome issues such as low yield, complex reactions, and purification difficulties, resulting in a high-purity product.

Chemical Reactions Analysis

1-Methyl cyclopentyl acrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include AIBN for polymerization and various nucleophiles for addition and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methyl cyclopentyl acrylate primarily involves its reactivity as an acrylate. The α,β-unsaturated carboxyl structure allows it to participate in various addition and polymerization reactions. The molecular targets and pathways involved depend on the specific application, such as the formation of polymer networks in material science or the interaction with biological molecules in biomedical applications .

Comparison with Similar Compounds

1-Methyl cyclopentyl acrylate can be compared with other acrylates such as methyl acrylate, ethyl acrylate, and butyl acrylate. While all these compounds share the reactive acrylate group, this compound is unique due to the presence of the cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and the properties of the resulting polymers .

Similar compounds include:

  • Methyl Acrylate
  • Ethyl Acrylate
  • Butyl Acrylate
  • Cyclohexyl Acrylate

These compounds vary in their alkyl or cycloalkyl substituents, which affect their physical and chemical properties.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

methyl 2-cyclopentylprop-2-enoate

InChI

InChI=1S/C9H14O2/c1-7(9(10)11-2)8-5-3-4-6-8/h8H,1,3-6H2,2H3

InChI Key

RRIICLUYXPMEBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C1CCCC1

Origin of Product

United States

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